molecular formula C37H74 B12600728 Heptatriacont-13-ene CAS No. 647841-27-8

Heptatriacont-13-ene

Cat. No.: B12600728
CAS No.: 647841-27-8
M. Wt: 519.0 g/mol
InChI Key: ZIWNFSUMWIISLR-UHFFFAOYSA-N
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Description

Heptatriacont-13-ene is a hydrocarbon compound with the molecular formula C37H74. It is an alkene, characterized by the presence of a double bond at the 13th position in its carbon chain. This compound is part of the larger family of long-chain alkenes, which are often found in natural products and have various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacont-13-ene can be synthesized through several methods, including:

    Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Hydrogenation of Alkynes: Partial hydrogenation of heptatriacont-13-yne can yield this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves:

    Catalytic Cracking: This process breaks down larger hydrocarbons into smaller alkenes, including this compound.

    Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including long-chain alkenes like this compound, using metal catalysts.

Chemical Reactions Analysis

Types of Reactions: Heptatriacont-13-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: The double bond can be reduced to form heptatriacontane.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Heptatriacontan-13-ol, heptatriacontanal, and heptatriacontanoic acid.

    Reduction: Heptatriacontane.

    Substitution: Heptatriacont-13-yl halides.

Scientific Research Applications

Heptatriacont-13-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: Research on its biological activity includes its role in pheromone communication in certain insect species.

    Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of heptatriacont-13-ene in biological systems involves:

    Molecular Targets: It interacts with specific receptors or enzymes, influencing biological pathways.

    Pathways Involved: It may modulate signaling pathways related to pheromone detection or metabolic processes.

Comparison with Similar Compounds

Heptatriacont-13-ene can be compared with other long-chain alkenes such as:

    Heptatriacontane: The fully saturated analog without a double bond.

    Hexatriacont-13-ene: A similar compound with one less carbon atom.

    Octatriacont-13-ene: A similar compound with one more carbon atom.

Uniqueness: this compound’s unique position of the double bond at the 13th carbon distinguishes it from other alkenes, influencing its reactivity and applications.

Properties

CAS No.

647841-27-8

Molecular Formula

C37H74

Molecular Weight

519.0 g/mol

IUPAC Name

heptatriacont-13-ene

InChI

InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-37H2,1-2H3

InChI Key

ZIWNFSUMWIISLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC

Origin of Product

United States

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